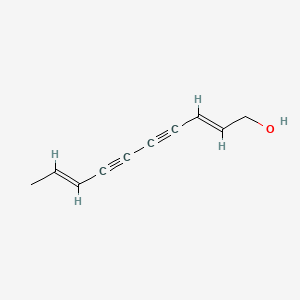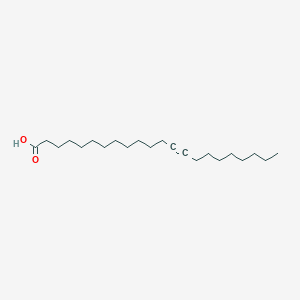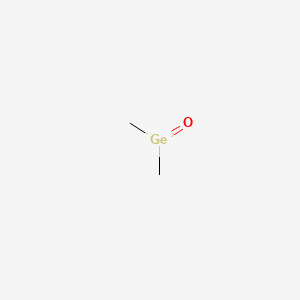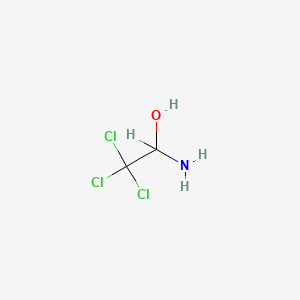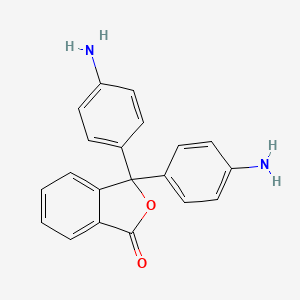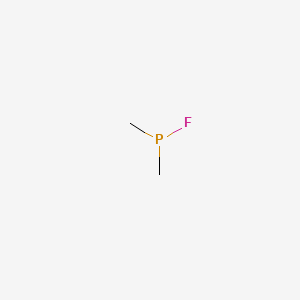
Dimethyl fluorophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl fluorophosphine is an organophosphorus compound with the molecular formula C₂H₆FP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique properties, including its ability to act as a ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl fluorophosphine can be synthesized through several methods. One common method involves the reaction of dimethylphosphine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl fluorophosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphine oxide.
Reduction: It can be reduced to form dimethylphosphine.
Substitution: this compound can participate in substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Dimethylphosphine oxide.
Reduction: Dimethylphosphine.
Substitution: Various substituted phosphines depending on the substituent used.
Applications De Recherche Scientifique
Dimethyl fluorophosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of dimethyl fluorophosphine involves its ability to donate electron pairs to form coordination complexes with metals. This property makes it a valuable ligand in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal it coordinates with.
Comparaison Avec Des Composés Similaires
Dimethylphosphine: Similar in structure but lacks the fluorine atom.
Trimethylphosphine: Contains an additional methyl group compared to dimethyl fluorophosphine.
Phosphine: The simplest phosphorus hydride, lacking any methyl or fluorine substituents.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other phosphines. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.
Propriétés
IUPAC Name |
fluoro(dimethyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FP/c1-4(2)3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGMSOILNHRRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198750 |
Source


|
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-15-3 |
Source


|
| Record name | Dimethyl fluorophosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl fluorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



